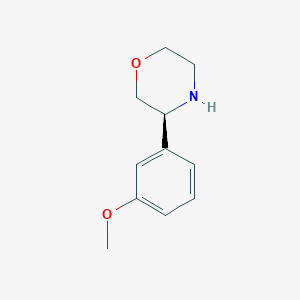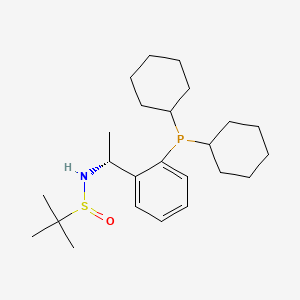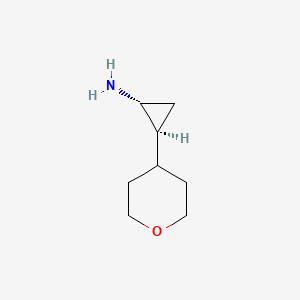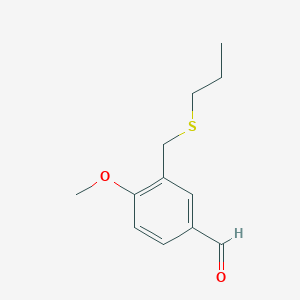
2,6-Difluoro-4-sulfanylbenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4F2O2S It is characterized by the presence of two fluorine atoms and a sulfanyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-sulfanylbenzoic acid typically involves the introduction of fluorine atoms and a sulfanyl group onto a benzoic acid derivative. One common method involves the use of 2,6-difluorobenzoic acid as a starting material, which undergoes a substitution reaction with a thiol reagent to introduce the sulfanyl group. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2,6-Difluoro-4-sulfanylbenzoic acid may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,6-Difluoro-4-sulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Difluoro-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6-Difluoro-4-sulfanylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s binding affinity and stability, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
4-Sulfanylbenzoic acid: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
2,6-Dichloro-4-sulfanylbenzoic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
2,6-Difluoro-4-sulfanylbenzoic acid is unique due to the presence of both fluorine atoms and a sulfanyl group, which confer distinct chemical and biological properties
特性
分子式 |
C7H4F2O2S |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
2,6-difluoro-4-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H4F2O2S/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,12H,(H,10,11) |
InChIキー |
DUEYSWZEBHSNCQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


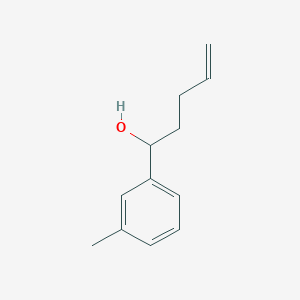
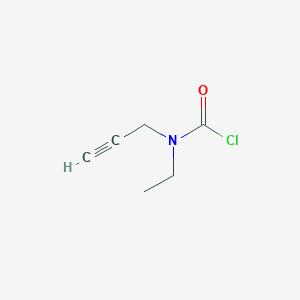

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)


![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
